Subtilosin A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

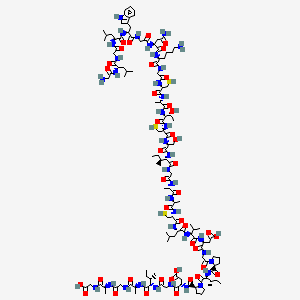

(3S)-3-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H208N36O41S3/c1-21-63(12)102(161-119(196)83(55-166)156-122(199)86(58-209)158-128(205)105(71(20)167)163-110(187)70(19)145-120(197)84(56-207)150-95(174)51-135-111(188)75(32-26-27-35-130)151-117(194)80(42-89(132)168)149-94(173)50-137-113(190)79(41-72-46-133-74-31-25-24-30-73(72)74)153-116(193)77(39-60(6)7)148-93(172)49-136-112(189)76(38-59(4)5)147-90(169)45-131)125(202)139-48-92(171)143-68(17)108(185)144-69(18)109(186)157-85(57-208)121(198)152-78(40-61(8)9)118(195)160-101(62(10)11)126(203)155-82(44-99(179)180)115(192)140-53-97(176)164-36-28-33-87(164)124(201)162-104(65(14)23-3)129(206)165-37-29-34-88(165)123(200)154-81(43-98(177)178)114(191)138-52-96(175)159-103(64(13)22-2)127(204)146-67(16)107(184)134-47-91(170)142-66(15)106(183)141-54-100(181)182/h24-25,30-31,46,59-71,75-88,101-105,133,166-167,207-209H,21-23,26-29,32-45,47-58,130-131H2,1-20H3,(H2,132,168)(H,134,184)(H,135,188)(H,136,189)(H,137,190)(H,138,191)(H,139,202)(H,140,192)(H,141,183)(H,142,170)(H,143,171)(H,144,185)(H,145,197)(H,146,204)(H,147,169)(H,148,172)(H,149,173)(H,150,174)(H,151,194)(H,152,198)(H,153,193)(H,154,200)(H,155,203)(H,156,199)(H,157,186)(H,158,205)(H,159,175)(H,160,195)(H,161,196)(H,162,201)(H,163,187)(H,177,178)(H,179,180)(H,181,182)/t63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQODXJXWWUXFE-LYQFAKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H208N36O41S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3015.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98914-01-3 | |

| Record name | SboA protein, Bacillus subtilis | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098914013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Subtilosin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Subtilosin A, a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Bacillus subtilis, stands out as a potent antimicrobial agent with a unique cyclic structure. Its broad-spectrum activity against various pathogens, including foodborne and clinical isolates, has garnered significant interest in its potential applications in food preservation, healthcare, and agriculture. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound, offering detailed experimental protocols and insights into its complex regulatory network. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial compounds.

Discovery and Initial Characterization

This compound was first isolated from the culture medium of Bacillus subtilis 168.[1][2][3] Initial characterization revealed it to be a cyclic peptide antibiotic with a molecular weight of approximately 3398.9 Da.[1][2] Composed of 32 amino acids, its structure is notable for a head-to-tail cyclization and unusual thioether cross-linkages between cysteine residues and other amino acids, which contribute to its remarkable stability.[1][2][4] The production of this compound typically commences at the end of the vegetative growth phase and concludes before the onset of spore formation.[1][2]

Biosynthesis of this compound

The genetic blueprint for this compound production is encoded within the sbo-alb operon in Bacillus subtilis.[5][6][7][8] This operon contains sboA, the structural gene for the this compound precursor peptide, and the alb genes, which are essential for its post-translational modification, processing, and export.[5][6][7][8][9] The precursor peptide undergoes significant modifications, including the formation of thioether bonds and proteolytic cleavage of a leader peptide, to yield the mature, active bacteriocin.[4][9] The AlbE and AlbF proteins, encoded by the operon, are presumed to catalyze the macrocyclization of the peptide.[10]

Regulatory Network of the sbo-alb Operon

The expression of the sbo-alb operon is tightly regulated by a complex network of signaling pathways, primarily in response to environmental cues such as oxygen limitation and nutritional stress.[5][6][7]

-

Oxygen Limitation: Transcription of the sbo-alb operon is significantly induced under anaerobic conditions.[5][6][7] This regulation is mediated by the two-component system ResD-ResE.[5][6][7][8]

-

Transition State Regulation: The transition state regulator AbrB acts as a repressor of the sbo-alb operon during robust growth.[6][7][9] As the cells enter the stationary phase, the concentration of active Spo0A increases, which in turn represses the expression of abrB, leading to the derepression of the sbo-alb operon.[6][7]

-

Surfactin Influence: Recent studies have shown that the production of another secondary metabolite, surfactin, can suppress the production of this compound.[11][12][13] Mutants lacking surfactin production exhibit higher yields of this compound.[11][12][13]

Caption: Regulatory pathway of the sbo-alb operon in Bacillus subtilis.

Isolation and Purification of this compound

Several methods have been reported for the isolation and purification of this compound from Bacillus subtilis culture supernatant. The general workflow involves cultivation, extraction, and chromatographic purification.

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

A detailed protocol for the cultivation of B. subtilis for this compound production is described by Sutyak et al. (2008).[14]

-

Inoculate a fresh colony of Bacillus subtilis (e.g., strain JH642) into 10 mL of YT medium (1 g yeast extract, 4 g glucose in 200 mL water).[14]

-

Incubate at 37°C for 7 hours with shaking at 200 rpm.[14]

-

Transfer 1% (v/v) of the YT culture into 8 mL of LB broth and incubate at 37°C for 7 hours at 200 rpm.[14]

-

Use 1.5 mL of the LB culture to inoculate 500 mL of NSM medium (16 g Difco nutrient broth, 500 mg MgSO₄·7H₂O, 2 g KCl, 1 mM Ca(NO₃)₂·4H₂O, 0.1 mM MnCl₂·4H₂O, 1 µM FeSO₄·7H₂O in 500 mL).[14]

-

Incubate at 37°C for 7 hours at 200 rpm.[14]

A common method for the initial extraction of this compound from the culture medium involves solvent extraction.[1][2][14]

-

Add one-quarter volume of n-butanol (125 mL for 500 mL of culture) to the culture medium.[14]

-

Shake the mixture for 1 hour.[14]

-

Transfer the mixture to a separatory funnel and allow it to stand overnight for phase separation.[14]

-

Collect the organic (upper) layer and concentrate it in vacuo to obtain a yellow residue.[14]

-

Resuspend the residue in methanol (e.g., 10 mL per liter of original cell culture).[14]

Further purification is typically achieved through a combination of chromatographic techniques.

-

Gel Filtration Chromatography: Early purification protocols utilized gel filtration to separate this compound based on its molecular size.[1][2]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A more modern and efficient method for final purification involves RP-HPLC.[14][15]

-

Use a C18 column (e.g., Waters µBondapak C18, 10 µm, 125 Å, 25 by 100 mm).[14]

-

Operate at a flow rate of 10 mL/min with dual-wavelength detection at 220 nm and 280 nm.[14]

-

Employ a gradient of acetonitrile (CH₃CN) in water. A typical gradient starts at 20% CH₃CN for 5 minutes, ramps up to 80% CH₃CN over 28 minutes, holds at 80% for 5 minutes, and then returns to 20%.[14]

-

Collect fractions containing the pure product. The retention time for this compound is approximately 26.1 minutes under these conditions.[14]

-

-

Anion-Exchange and Gel Filtration Chromatography: An alternative method involves anion-exchange chromatography followed by gel filtration.[9]

-

Combine the fractions containing pure this compound.

-

Lyophilize the pooled fractions to obtain a powdered form of the purified peptide.[14]

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the Bacillus subtilis strain, culture conditions, and purification methods.

| Bacillus subtilis Strain | Culture Conditions | Purification Method | Yield (mg/L) | Reference |

| 168 | Standard | n-butanol extraction, gel filtration, thin-layer chromatography | 5.5 | [1][2] |

| JH642 | NSM medium | n-butanol extraction, RP-HPLC | ~2 | [14] |

| ORB6774 (variant) | NSM medium | n-butanol extraction, RP-HPLC | ~3 | [14] |

| ATCC 6633 | Aerobic | RP-HPLC | 0.5 | [16] |

| ATCC 6633 | Oxygen-limiting | RP-HPLC | 7.8 | [16] |

| ATCC 6633 ΔabrB | Oxygen-limiting | RP-HPLC | 42 | [16] |

Mechanism of Action and Potential Applications

This compound exerts its antimicrobial activity by disrupting the cell membrane of susceptible bacteria.[17][][19] It can cause perturbation of the lipid bilayer, leading to intracellular damage and eventual cell death.[17] This membrane-targeting mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[]

The potent and broad-spectrum antimicrobial activity of this compound positions it as a promising candidate for various applications:

-

Food Preservation: As a natural antimicrobial, it can be used to control the growth of foodborne pathogens like Listeria monocytogenes.[17][][20]

-

Healthcare: Its effectiveness against antibiotic-resistant strains such as MRSA and vancomycin-resistant enterococci makes it a valuable lead for the development of new therapeutics, including topical creams, wound dressings, and coatings for medical devices.[]

-

Agriculture: this compound could be utilized as a biocontrol agent to protect plants from microbial pathogens.

-

Personal Care: Its ability to inhibit the growth of bacteria associated with acne and body odor makes it a suitable ingredient for cosmetics and personal care products.[]

Conclusion

This compound represents a compelling example of a natural antimicrobial peptide with significant potential for diverse applications. A thorough understanding of its discovery, biosynthesis, and the methodologies for its isolation and purification is crucial for advancing its development into commercially viable products. The detailed protocols and regulatory insights provided in this guide aim to facilitate further research and development efforts in harnessing the power of this unique bacteriocin. The continued exploration of its properties and optimization of its production will undoubtedly pave the way for novel solutions to combat microbial threats in various industries.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Dual control of sbo-alb operon expression by the Spo0 and ResDE systems of signal transduction under anaerobic conditions in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Control of sbo-alb Operon Expression by the Spo0 and ResDE Systems of Signal Transduction under Anaerobic Conditions in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Dual Control of <i>sbo-alb</i> Operon Expression by the Spo0 and ResDE Systems of Signal Transduction under Anaerobic C… [ouci.dntb.gov.ua]

- 9. Genes of the sbo-alb locus of Bacillus subtilis are required for production of the antilisterial bacteriocin subtilosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of the AlbEF complex involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound production is influenced by surfactin levels in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Frontiers | Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line [frontiersin.org]

- 16. Oxygen-Limiting Growth Conditions and Deletion of the Transition State Regulator Protein Abrb in Bacillus subtilis 6633 Result in an Increase in Subtilosin Production and a Decrease in Subtilin Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

Subtilosin A: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Subtilosin A, a cyclic bacteriocin produced by Bacillus subtilis, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Its unique structural features, including a head-to-tail cyclized peptide backbone and unusual thioether cross-links, contribute to its stability and biological function.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its dual-pronged attack involving direct membrane permeabilization and interference with bacterial communication through quorum sensing. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visual representations of the underlying molecular pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of such molecules. This compound, a Class I bacteriocin, has garnered significant interest due to its broad spectrum of activity and complex structure. This document serves as a comprehensive resource for researchers, detailing the molecular intricacies of how this compound exerts its bactericidal effects.

Primary Mechanisms of Action

This compound employs a multifaceted approach to inhibit the growth of and kill Gram-positive bacteria. The two primary mechanisms that have been elucidated are the disruption of cell membrane integrity and the inhibition of quorum sensing.

Membrane Permeabilization and Disruption

This compound directly interacts with the bacterial cell membrane, leading to permeabilization and subsequent cell death. This process involves several key steps:

-

Electrostatic Binding and Insertion: this compound initially binds to the bacterial cell surface, likely through electrostatic interactions with negatively charged components of the Gram-positive cell envelope.[3] Studies using model phospholipid bilayers have shown that this compound inserts itself into the membrane.[1]

-

Pore Formation and Ion Leakage: Upon insertion, this compound is proposed to form transient pores or channels in the cytoplasmic membrane. This disrupts the membrane's barrier function, leading to the leakage of essential intracellular components.

-

Depletion of Proton Motive Force (PMF): A critical consequence of membrane permeabilization is the dissipation of the proton motive force (PMF), which is essential for cellular energy production and transport processes. Specifically, in Gardnerella vaginalis, this compound causes an immediate and complete depletion of the transmembrane pH gradient (ΔpH), a key component of the PMF.[4]

-

ATP Efflux: The formation of pores also results in the leakage of intracellular ATP. In G. vaginalis, this compound triggers a rapid but partial efflux of ATP.[4] The loss of ATP further compromises cellular functions and contributes to cell death.

Inhibition of Quorum Sensing

In addition to its direct membrane-disrupting activity, this compound can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population density-dependent manner, often regulating virulence and biofilm formation.

-

Disruption of Biofilm Formation: By interfering with QS, this compound effectively inhibits the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. At a concentration of 0.78 μg/mL, this compound can inhibit more than 90% of G. vaginalis biofilm formation without affecting the growth of planktonic cells.[3] It also demonstrates inhibitory activity against biofilms of Listeria monocytogenes and Escherichia coli.[3]

Quantitative Data

The antimicrobial efficacy of this compound has been quantified against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter that indicates the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Gram-Positive Bacterium | MIC (µg/mL) | Reference |

| Gardnerella vaginalis | 6.25 | [3] |

| Listeria monocytogenes | 125 | [3] |

| Staphylococcus epidermidis ATCC 12228 | >200 (mg/L) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Purification of this compound

A common method for purifying this compound from Bacillus subtilis culture supernatant involves a combination of precipitation and chromatography.

Protocol:

-

Ammonium Sulfate Precipitation:

-

Culture Bacillus subtilis in an appropriate broth medium (e.g., Tryptic Soy Broth) until the late stationary phase.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Slowly add solid ammonium sulfate to the supernatant with constant stirring to achieve a final saturation of 60-80%.

-

Allow the precipitation to occur overnight at 4°C.

-

Centrifuge to collect the precipitated protein pellet.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

-

Column Chromatography:

-

Gel Filtration Chromatography:

-

Equilibrate a Sephadex G-50 or similar gel filtration column with the resuspension buffer.

-

Apply the resuspended pellet to the column.

-

Elute the protein with the same buffer and collect fractions.

-

Assay the fractions for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the gel filtration step.

-

Apply the pooled fractions to a C18 reverse-phase HPLC column.

-

Elute the bound peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the peaks and test for antimicrobial activity.

-

Confirm the purity and identity of this compound using mass spectrometry.

-

-

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., Listeria monocytogenes, Gardnerella vaginalis) in a suitable broth medium to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or buffer).

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria like G. vaginalis, incubate in an anaerobic chamber.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Membrane Permeabilization Assays

4.3.1. Membrane Potential Measurement using DiSC₃(5) Assay

This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.

Protocol:

-

Cell Preparation:

-

Grow the bacterial cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Resuspend the cells in the same buffer to a final optical density (OD₆₀₀) of 0.05-0.1.

-

-

Assay Procedure:

-

Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark for 30-60 minutes to allow the dye to accumulate in the polarized membranes.

-

Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration inside and outside the cells.

-

Transfer the cell suspension to a cuvette in a spectrofluorometer.

-

Record the baseline fluorescence (excitation at 622 nm, emission at 670 nm).

-

Add this compound at the desired concentration and continue to record the fluorescence.

-

As a positive control for depolarization, add a known membrane-depolarizing agent like valinomycin (1 µM). An increase in fluorescence indicates membrane depolarization.

-

4.3.2. ATP Leakage Assay

This assay measures the release of intracellular ATP into the extracellular medium as an indicator of membrane damage.

Protocol:

-

Cell Preparation:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with a low-potassium buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a defined cell density.

-

-

Treatment and Sampling:

-

Add this compound to the cell suspension at the desired concentration.

-

At various time points, take aliquots of the suspension and immediately centrifuge at high speed to pellet the cells.

-

-

ATP Measurement:

-

Transfer the supernatant to a new tube.

-

Measure the ATP concentration in the supernatant using a commercially available luciferin/luciferase-based ATP determination kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

To determine the total intracellular ATP, lyse an untreated cell sample with a suitable agent (e.g., Triton X-100) and measure the ATP concentration.

-

Express the ATP leakage as a percentage of the total intracellular ATP.

-

Quorum Sensing Inhibition Assay (Fe(III) Reduction Assay)

Protocol:

-

Preparation of Reporter Strain:

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the V. harveyi reporter strain suspended in fresh medium.

-

Add different concentrations of this compound to the wells.

-

Incubate the plate with shaking at the appropriate temperature for the reporter strain.

-

Measure the bioluminescence at regular intervals using a luminometer.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanisms of action of this compound.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]

Subtilosin A: An In-depth Technical Guide to its Early Studies and Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on Subtilosin A, a potent antimicrobial peptide produced by Bacillus subtilis. The document delves into its initial discovery, purification, structural elucidation, and early investigations into its mechanism of action. All quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide, classified as a bacteriocin.[1][2][3] First isolated from Bacillus subtilis 168, it exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as aerobes and anaerobes.[1][2][3][4][5] Its unique cyclic structure and potent antimicrobial properties have made it a subject of significant scientific interest for its potential therapeutic applications.

Antimicrobial Spectrum and Potency

Early studies extensively characterized the antimicrobial activity of this compound against a range of bacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Listeria monocytogenes | Scott A | 19 | [6] |

| Staphylococcus aureus | - | 0.125 µM | [7] |

| Listeria monocytogenes | - | 0.5 µM | [7] |

| Bacillus cereus | - | 0.25 µM | [7] |

| Porphyromonas gingivalis | ATCC 33277 | 3.125 | [3] |

| Porphyromonas gingivalis | W83 (capsulated) | >100 | [3] |

| Klebsiella pneumoniae | (reduced/no capsule) | 1.25 - 25 | [3] |

| Staphylococcus epidermidis | ATCC 12228 | >200 | [8] |

| Escherichia coli | - | >100 | [8] |

Note: MIC values may vary depending on the specific experimental conditions and strains used.

Structural Elucidation

The determination of this compound's structure was a significant undertaking in its early research. It was identified as a cyclic peptide antibiotic.[9]

Primary and Secondary Structure

Initial amino acid analysis and mass spectrometry revealed this compound to be a peptide with a molecular weight of approximately 3398.9 Da, consisting of 32-35 amino acids.[9][10][11] The peptide was found to have blocked amino and carboxyl termini, suggesting a cyclic structure.[9][11] The amino acid sequence was determined through partial acid hydrolysis and enzymatic digestion.[9][11]

A groundbreaking discovery was the identification of unusual intramolecular linkages. The structure is characterized by a head-to-tail cyclization of the peptide backbone and three thioether bridges.[12][13] These bridges form between the sulfur atoms of three cysteine residues and the α-carbons of two phenylalanine residues and one threonine residue.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the advancement of scientific research. The following sections outline the key experimental protocols used in the early studies of this compound.

Purification of this compound

The purification of this compound from Bacillus subtilis culture medium was a multi-step process designed to isolate the peptide to homogeneity.

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Methodology:

-

Cultivation: Bacillus subtilis 168 is cultured in a suitable nutrient broth.

-

Extraction: The culture medium is extracted with n-butanol to separate this compound from the aqueous phase.[9][11]

-

Chromatography: The butanol extract is then subjected to a series of chromatographic steps for purification.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using a microdilution methodology.[1][2][3][4]

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination via microdilution.

Methodology:

-

Preparation of this compound dilutions: A two-fold serial dilution of purified this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Preparation of bacterial inoculum: The test bacterium is grown to a specific optical density, and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test bacterium (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action: Early Insights

Early investigations into the mechanism of action of this compound suggested that it targets the bacterial cell membrane.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

Studies have shown that this compound causes a partial depletion of the transmembrane electrical potential (ΔΨ) and can induce the efflux of intracellular ATP.[6] This suggests that the peptide disrupts the integrity of the cell membrane, leading to leakage of essential molecules and ultimately cell death.[6] It is believed that this compound perturbs the lipid bilayer of the cellular membrane.[6]

Conclusion

The early studies on this compound laid a strong foundation for understanding this unique antimicrobial peptide. Its broad spectrum of activity, coupled with its novel cyclic structure, continues to make it a compelling candidate for further research and development in the face of rising antimicrobial resistance. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the Bacillus subtilis peptide antibiotic this compound determined by 1H-NMR and matrix assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line [frontiersin.org]

An In-depth Technical Guide to the Subtilosin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Subtilosin A biosynthetic gene cluster, offering insights into its genetic organization, the functional roles of its protein products, and the regulatory networks that govern its expression. Detailed experimental protocols and visual pathways are included to support further research and development of this compound as a potent antimicrobial agent.

Genetic Organization of the this compound Biosynthetic Gene Cluster (sbo-alb)

This compound, a member of the sactipeptide class of bacteriocins, is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique circular structure and antimicrobial activity. Its biosynthesis is orchestrated by the sbo-alb gene cluster, primarily characterized in Bacillus subtilis. This cluster has also been identified in other bacterial species, including Staphylococcus pseudintermedius, suggesting potential for horizontal gene transfer.[1][2]

The sbo-alb operon is approximately 7 kb in length and typically comprises the sboA gene followed by the albABCDEFG genes.[3] The entire cluster is transcribed from a primary promoter located upstream of sboA.[4]

Data Presentation: Genes and Proteins of the sbo-alb Cluster

The following table summarizes the components of the this compound biosynthetic gene cluster, detailing the gene names, the number of amino acids in their corresponding proteins, their calculated molecular weights, and their putative functions in this compound biosynthesis, modification, transport, and immunity.[5][6]

| Gene | Protein | Number of Amino Acids | Calculated Molecular Weight (kDa) | Putative Function |

| sboA | SboA | 43 | 4.5 | Precursor peptide of this compound.[5] |

| albA | AlbA | 419 | 47.7 | Radical SAM enzyme responsible for forming thioether cross-links.[7][8] |

| albB | AlbB | 179 | 20.2 | Component of the immunity system against this compound.[3] |

| albC | AlbC | 267 | 30.5 | Component of the ABC transporter involved in this compound export and immunity.[3][6] |

| albD | AlbD | 262 | 29.8 | Component of the ABC transporter involved in this compound export and immunity.[3][6] |

| albE | AlbE | 338 | 38.8 | Metalloenzyme essential for the head-to-tail macrocyclization of this compound.[7][8] |

| albF | AlbF | 315 | 36.1 | Metalloenzyme essential for the head-to-tail macrocyclization of this compound.[7][8] |

| albG | AlbG | - | - | Putative role in this compound production.[3][6] |

Note: The molecular weights are approximations calculated based on the number of amino acids.

Biosynthesis and Maturation Pathway of this compound

The biosynthesis of this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

First, the sboA gene is transcribed and translated to produce the 43-amino acid precursor peptide, SboA. This precursor consists of a short N-terminal leader peptide and a C-terminal core peptide.[5] The radical SAM enzyme AlbA then catalyzes the formation of unusual thioether bonds, linking the sulfur atoms of cysteine residues to the α-carbons of other amino acid residues within the core peptide.[7][8] Following these modifications, the metalloenzymes AlbE and AlbF are crucial for the head-to-tail macrocyclization of the peptide backbone.[7][8] Finally, the leader peptide is cleaved, and the mature, cyclic this compound is exported out of the cell by an ABC transporter system likely composed of AlbC and AlbD.[3][6]

Regulation of the sbo-alb Gene Cluster

The expression of the this compound biosynthetic gene cluster is tightly controlled by a network of transcriptional regulators, ensuring its production is coordinated with cellular growth and environmental conditions.

The global transition state regulator AbrB acts as a negative regulator, repressing the transcription of the sbo-alb operon.[4] Conversely, ResD functions as a positive regulator, activating the expression of the cluster.[9] The transcriptional regulator Rok also contributes to the repression of the sbo-alb genes.[9] Furthermore, there is evidence of positive autoregulation that is not directly mediated by the this compound peptide itself but requires one or more of the alb gene products.[4] Interestingly, the production of another secondary metabolite, surfactin, has been shown to suppress this compound production, suggesting a complex interplay between different biosynthetic pathways.[9]

Experimental Protocols

This section outlines key experimental methodologies for the analysis of the this compound biosynthetic gene cluster and its product.

Purification of this compound

This protocol is adapted from established methods for the isolation of this compound from Bacillus species.[10]

-

Culture and Extraction:

-

Inoculate a suitable production medium (e.g., NSM) with a this compound-producing strain of Bacillus subtilis.

-

Incubate the culture under optimal conditions for this compound production.

-

Extract the culture supernatant with an equal volume of n-butanol.

-

Separate the butanol phase containing this compound.

-

-

Chromatography:

-

Evaporate the butanol extract to dryness and resuspend the residue in an appropriate buffer.

-

Apply the resuspended sample to a gel filtration column (e.g., Sephadex G-50) to separate molecules based on size.

-

Collect fractions and assay for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).

-

Pool the active fractions and further purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Monitor the elution profile at 220 nm and collect the peak corresponding to this compound.

-

-

Verification:

-

Confirm the purity and identity of the purified this compound using techniques such as mass spectrometry (MALDI-TOF) and N-terminal sequencing.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of purified this compound can be assessed using the following methods.

-

Prepare an agar plate seeded with an overnight culture of the indicator microorganism.

-

Create wells in the agar using a sterile cork borer or pipette tip.

-

Add a known concentration of purified this compound to each well.

-

Incubate the plate under conditions suitable for the growth of the indicator organism.

-

Measure the diameter of the zone of inhibition around each well.

-

Prepare a series of twofold dilutions of purified this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the indicator microorganism.

-

Include positive (no antimicrobial) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

This compound exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[11] This interaction leads to the dissipation of the proton motive force, leakage of intracellular contents, and ultimately, cell death. Its broad spectrum of activity against various Gram-positive and some Gram-negative bacteria makes it a promising candidate for development as a novel antimicrobial agent.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Genome Mining Reveals a Sactipeptide Biosynthetic Cluster in Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutational Analysis of the sbo-alb Locus of Bacillus subtilis: Identification of Genes Required for Subtilosin Production and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genes of the sbo-alb locus of Bacillus subtilis are required for production of the antilisterial bacteriocin subtilosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Category: Biosynthesis of antibacterial compounds [subtiwiki.uni-goettingen.de]

- 7. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unprecedented Architecture of Subtilosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Subtilosin A, a bacteriocin produced by Bacillus subtilis, stands as a paradigm of intricate molecular engineering, presenting a unique structural framework that deviates significantly from conventional peptide antibiotics. Its potent antimicrobial activity, coupled with this unusual architecture, has positioned it as a compelling subject for research and a potential candidate for novel drug development. This technical guide provides an in-depth exploration of the core structural characteristics of this compound, detailing its defining features, the experimental methodologies employed for their elucidation, and the biosynthetic pathways responsible for its formation.

Core Structural Characteristics: A Trifecta of Unique Features

This compound is a 35-amino-acid macrocyclic peptide distinguished by three primary structural hallmarks: a head-to-tail cyclized backbone, and, most remarkably, three intramolecular thioether bridges that are unprecedented in ribosomally synthesized peptides.[1][2][3][4]

Head-to-Tail Cyclization

The peptide backbone of this compound is circular, formed by a stable amide bond between the N-terminal asparagine (Asn1) and the C-terminal glycine (Gly35).[5][6] This cyclization contributes to the molecule's rigidity and resistance to exopeptidases.

Unprecedented Thioether Cross-Linkages

The most striking feature of this compound is the presence of three thioether bonds that create a compact, cage-like structure. Unlike the lanthionine bridges found in lantibiotics, these linkages are formed between the sulfur atoms of three cysteine residues and the α-carbons of two phenylalanine residues and one threonine residue.[1][2][3][7] This type of post-translational modification is exceptionally rare in nature.[1][3][8] The specific connections are:

These cross-links are crucial for the peptide's three-dimensional conformation and its biological activity.

Three-Dimensional Conformation

Multidimensional NMR studies have revealed that this compound adopts a coiled, bowl-like shape in solution.[6] This relatively rigid conformation is stabilized by the network of thioether bridges and the cyclic backbone. The majority of the amino acid side chains are oriented outwards from this central scaffold.[6]

Quantitative Structural Data

The elucidation of this compound's structure has been supported by precise quantitative data obtained primarily through mass spectrometry and NMR spectroscopy.

| Parameter | Value | Method | Reference(s) |

| Molecular Mass | 3399.7 Da | MALDI-TOF Mass Spectrometry | [9] |

| Amino Acid Composition | 35 residues | Amino Acid Analysis & Sequencing | [4][10] |

| α-Carbon Chemical Shifts of Modified Residues | |||

| Phe22 | 69.38 ppm | 13C NMR | [6] |

| Thr28 | 72.80 ppm | 13C NMR | [6] |

| Phe31 | 69.82 ppm | 13C NMR | [6] |

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure necessitated a combination of advanced analytical techniques, with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.

Fermentation and Isotopic Labeling

To facilitate NMR analysis, this compound was produced in B. subtilis cultures grown in specialized media containing isotopically labeled nutrients.

-

Uniform Labeling: Bacteria were cultured in a medium derived from Anabaena sp. grown on sodium [13C]bicarbonate and [15N]nitrate to achieve uniform incorporation of 13C and 15N isotopes throughout the peptide.[1][2][3]

-

Selective Labeling: To confirm the assignments of the modified residues, separate fermentations were conducted in unlabeled media supplemented with universally labeled [U-13C,15N]-L-phenylalanine and [U-13C,15N]-L-threonine.[1][2][7]

Purification of this compound

This compound was extracted from the culture medium using n-butanol and subsequently purified to homogeneity through a combination of gel filtration and thin-layer chromatography.[10]

Multidimensional NMR Spectroscopy

The three-dimensional structure of this compound was determined using a suite of two- and three-dimensional NMR experiments on the isotopically labeled samples.[1][7] These experiments allowed for the complete assignment of all proton, carbon, and nitrogen resonances and the identification of through-bond and through-space correlations, which were essential for defining the covalent structure and the folded conformation.

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was employed to accurately determine the molecular weight of the mature peptide, providing initial evidence for its extensive post-translational modifications.[9]

Biosynthesis and Regulatory Pathways

The intricate structure of this compound is the result of a complex biosynthetic process encoded by the sbo-alb gene cluster.[5][11] This process involves the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

The biosynthesis begins with the ribosomal synthesis of the SboA precursor peptide.[5] The radical SAM enzyme AlbA is responsible for catalyzing the formation of the three unique thioether cross-links.[12] Subsequently, the AlbE and AlbF proteins, which form a heterodimeric complex, are essential for the cleavage of the N-terminal leader peptide and the concomitant head-to-tail macrocyclization.[13][14] Finally, the mature this compound is exported from the cell by the AlbC ABC transporter.[6] The expression of the sbo-alb operon is regulated by several transcription factors, including Rok, AbrB, and ResD.[11]

Experimental Workflow for Structural Determination

The logical flow of experiments to decipher the structure of this compound is a multi-step process that integrates microbiological, biochemical, and biophysical techniques.

Concluding Remarks

The unique structural characteristics of this compound, particularly its unprecedented thioether cross-linkages, set it apart from other bacteriocins and antimicrobial peptides. This intricate architecture, a product of a sophisticated biosynthetic pathway, underpins its stability and potent biological activity. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for guiding future efforts in the rational design and engineering of novel antimicrobial agents. The methodologies outlined herein provide a robust framework for the structural analysis of similarly complex natural products, paving the way for the discovery and development of the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of this compound, an antimicrobial peptide from Bacillus subtilis with unusual posttranslational modifications linking cysteine sulfurs to alpha-carbons of phenylalanine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure of this compound, an Antimicrobial Peptide from Bacillus subtilis with Unusual Posttranslational Modifications Linking Cysteine Sulfurs to α-Carbons of Phenylalanine and Threonine | Scilit [scilit.com]

- 9. Structure of the Bacillus subtilis Peptide Antibiotic this compound Determined by 1H-NMR and Matrix Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - ProQuest [proquest.com]

- 10. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Crystal structure of the AlbEF complex involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Landscape of Native Subtilosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial spectrum of native Subtilosin A, a cyclic bacteriocin produced by Bacillus subtilis. This compound has garnered significant interest for its broad range of activity against both Gram-positive and Gram-negative bacteria, making it a compelling candidate for various therapeutic and industrial applications. This document summarizes key quantitative data, details experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflows.

Antimicrobial Spectrum of Native this compound

This compound exhibits a wide antimicrobial spectrum, with demonstrated activity against a variety of pathogenic bacteria.[1][2][3] Its effectiveness can, however, be influenced by factors such as the presence of a bacterial capsule, which has been shown to reduce its efficacy against certain Gram-negative strains.[1][2] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Native this compound Against Various Bacteria

The following table summarizes the MIC values of native this compound against a selection of bacterial species as reported in the literature. It is important to note that variations in experimental conditions can lead to different MIC values.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Listeria monocytogenes | Scott A | 19 | [4] |

| Bacillus anthracis | Sterne | < 3.9 | [5] |

| Bacillus cereus | ATCC 14579 | < 3.9 | [5] |

| Bacillus thuringiensis | - | < 3.9 | [5] |

| Staphylococcus aureus | - | - | [6] |

| Staphylococcus epidermidis | ATCC 12228 | > 200,000 | [7][8] |

| Escherichia coli | - | > 100,000 | [7][8] |

| Enterobacter aerogenes | - | Not active | [5] |

| Pseudomonas aeruginosa | - | Not active | [5] |

| Staphylococcus carnosus | - | 125 | [5] |

| Streptococcus pyogenes | - | 125 | [5] |

| Enterococcus faecalis | - | 250 | [5] |

A variant, Subtilosin A1, which has an isoleucine substitution for threonine at position 6, has demonstrated enhanced antimicrobial and hemolytic activity.[9] For instance, the MIC of Subtilosin A1 against a Bacillus subtilis mutant was found to be 31.25 µM, compared to 125 µM for the native form.[5]

Mechanism of Action

The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane.[] Unlike many conventional antibiotics, it does not appear to induce significant resistance, a highly desirable trait in the face of growing antimicrobial resistance.[]

For Listeria monocytogenes, this compound is thought to perturb the lipid bilayer of the cell membrane, leading to intracellular damage and eventual cell death.[4] This process involves a partial depletion of the transmembrane electrical potential (ΔΨ) and a minor effect on the transmembrane pH gradient (ΔpH).[4] Interestingly, significant efflux of intracellular ATP was not observed in this species.[4] The mode of action can be species-specific, as its effects on L. monocytogenes differ from those on Gardnerella vaginalis.[4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Experimental Protocols

A standardized method for determining the antimicrobial activity of this compound is crucial for reproducible research. The microdilution method is commonly employed to determine the MIC of this compound against various bacteria.[1][3]

Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This protocol outlines the steps for determining the MIC of purified this compound.

Materials:

-

Purified this compound

-

Target bacterial strains

-

Appropriate liquid growth medium (e.g., 2x YT or BHI)[5]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Culture Preparation:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of purified this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well microtiter plate.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control well (bacterial suspension without this compound) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

-

Alternatively, the optical density at 595 nm can be measured to determine bacterial growth.[7]

-

Purification and Characterization Workflow

The isolation and purification of this compound are critical steps for its study. This compound is typically purified from the culture supernatant of Bacillus subtilis or other producing strains like Bacillus amyloliquefaciens.[4][11] The general workflow involves several chromatographic steps.

Below is a diagram outlining a typical experimental workflow for the purification and characterization of this compound.

Conclusion

Native this compound presents a promising antimicrobial peptide with a broad spectrum of activity. Its unique structure, featuring three thioether cross-links, and its membrane-disrupting mechanism of action make it a subject of ongoing research for potential applications in food preservation, healthcare, and agriculture.[][12][13] Further investigation into its species-specific activity and potential for bioengineering to enhance its efficacy will be crucial for its future development as a therapeutic agent.[9]

References

- 1. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The spectrum of antimicrobial activity of the bacteriocin this compound. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Isolation of a variant of this compound with hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Subtilosin A: A Technical Guide to its Antimicrobial Action on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subtilosin A, a cyclic antimicrobial peptide produced by Bacillus subtilis, has garnered significant interest for its potent activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its unique structural features, characterized by thioether cross-links, contribute to its stability and antimicrobial efficacy. This technical guide provides an in-depth analysis of the mode of action of this compound, with a specific focus on its interaction with and disruption of bacterial cell membranes. The information presented herein is intended to support research and development efforts in the pursuit of novel antimicrobial agents.

Core Mechanism of Action: Membrane Disruption

This compound exerts its bactericidal effects primarily by targeting and compromising the integrity of the bacterial cell membrane. This interaction is a multi-step process that ultimately leads to cell death. The proposed mechanism involves:

-

Electrostatic Binding and Insertion: this compound initially binds to the bacterial cell surface, likely through electrostatic interactions.[1] It then inserts itself into the lipid bilayer of the cell membrane.[2][3]

-

Membrane Perturbation: The insertion of this compound disrupts the normal architecture of the lipid bilayer, leading to increased membrane permeability.[2][3]

-

Pore Formation and Leakage: At sufficient concentrations, this compound can form transient pores in the membrane, causing the leakage of essential intracellular components such as ions and ATP.[4][5]

-

Dissipation of Proton Motive Force: The disruption of the membrane's barrier function leads to the dissipation of the proton motive force (PMF), which is critical for cellular energy production and transport processes. This includes the collapse of the transmembrane pH gradient (ΔpH) and, in some bacteria, the transmembrane electrical potential (ΔΨ).[4][6][7]

The specific effects of this compound can vary depending on the target bacterial species, highlighting a degree of species-specific action.[4][6]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the antimicrobial and membrane-disrupting activities of this compound.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Gardnerella vaginalis | ATCC 14018 | 6.25 | [4] |

| Listeria monocytogenes | Scott A | 19 | [6][7] |

| Bacillus anthracis | Sterne | <1.95 | [8] |

| Bacillus cereus | ATCC 14579 | <1.95 | [8] |

| Staphylococcus aureus | ATCC 25923 | >100 | [8] |

| Escherichia coli | ATCC 25922 | >100 | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | >100 | [8] |

| Parameter | Bacterial Species | Effect | Quantitative Value | Reference |

| Transmembrane Electrical Potential (ΔΨ) | Gardnerella vaginalis | No significant effect | Not applicable | [4][9] |

| Listeria monocytogenes | Partial depletion | Not specified | [6][7] | |

| Transmembrane pH Gradient (ΔpH) | Gardnerella vaginalis | Immediate and total depletion | Not specified | [4][9] |

| Listeria monocytogenes | Minor effect | Not specified | [6][7] | |

| Intracellular ATP Efflux | Gardnerella vaginalis | Instant but partial efflux | Twofold higher than nisin | [4][5] |

| Listeria monocytogenes | No significant efflux | Not applicable | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mode of action of this compound are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the method described for Listeria monocytogenes.[6]

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at the optimal temperature.

-

Inoculum Adjustment: Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: ATP Efflux Assay

This protocol is based on the bioluminescence method used to study Gardnerella vaginalis.[4]

-

Cell Preparation: Grow the bacterial cells to mid-logarithmic phase, harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., 50 mM MES buffer, pH 6.5).

-

ATP Standard Curve: Prepare a standard curve using a known concentration range of ATP.

-

Treatment: Add this compound at the desired concentration (e.g., its MIC) to the cell suspension. A positive control (e.g., nisin) and a negative control (buffer only) should be included.

-

Sampling and Lysis: At specified time intervals, take aliquots of the cell suspension. To measure intracellular ATP, lyse the cells using a suitable lysis reagent. To measure extracellular ATP, centrifuge the cell suspension and use the supernatant.

-

Bioluminescence Measurement: Add an ATP-detecting reagent (containing luciferase and D-luciferin) to the samples and standards.

-

Quantification: Measure the luminescence using a luminometer. The amount of ATP is calculated from the standard curve and can be expressed as a percentage of the total cellular ATP.

Protocol 3: Transmembrane pH Gradient (ΔpH) Dissipation Assay

This protocol utilizes the pH-sensitive fluorescent probe BCECF-AM, as described for Gardnerella vaginalis.[4]

-

Cell Loading: Harvest mid-log phase bacterial cells, wash, and resuspend in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0). Incubate the cells with the fluorescent probe BCECF-AM to allow for its uptake.

-

Fluorescence Measurement: Place the cell suspension in a fluorometer cuvette. Excite the probe at its isosbestic point (e.g., 439 nm) and at a pH-sensitive wavelength (e.g., 490 nm), and record the emission at a suitable wavelength (e.g., 525 nm).

-

Energization and ΔΨ Conversion: Energize the cells with a substrate (e.g., glucose) and then add valinomycin to convert the transmembrane electrical potential (ΔΨ) into a pH gradient (ΔpH).

-

Treatment: Once a stable baseline is achieved, add this compound at the desired concentration.

-

Data Analysis: The ratio of the fluorescence intensities at the pH-sensitive and isosbestic wavelengths is used to determine the intracellular pH. A change in this ratio upon addition of this compound indicates a dissipation of the ΔpH.

Visualizations

The following diagrams illustrate the experimental workflow for studying this compound's membrane activity and its proposed mechanism of action.

Caption: Experimental workflow for characterizing this compound's membrane activity.

Caption: Proposed mechanism of this compound action on bacterial membranes.

References

- 1. scispace.com [scispace.com]

- 2. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of the Molecular Mechanisms of Action of the Natural Antimicrobial Peptide Subtilosin Against the Bacterial Vaginosis-associated Pathogen Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Isolation of a Variant of this compound with Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of the Molecular Mechanisms of Action of the Natural Antimicrobial Peptide Subtilosin Against the Bacterial Vaginosis-associated Pathogen Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forge of Nature: A Technical Guide to the Post-Translational Modifications in Subtilosin A Synthesis

For Researchers, Scientists, and Drug Development Professionals

Subtilosin A, a sactipeptide bacteriocin produced by Bacillus subtilis, presents a unique molecular architecture forged by a series of intricate post-translational modifications. Its potent antimicrobial activity and unusual structure, characterized by a head-to-tail cyclized backbone and three thioether cross-links, make it a compelling subject for both fundamental research and drug development. This technical guide provides an in-depth exploration of the enzymatic machinery and biochemical transformations that culminate in the synthesis of mature this compound.

The Blueprint: The sbo-alb Operon

The genetic instructions for this compound synthesis and immunity are encoded within the sbo-alb operon in Bacillus subtilis. This operon orchestrates the production of the precursor peptide and the enzymatic cast required for its remarkable transformation. The key components include:

-

sboA : This gene encodes the 43-amino acid precursor peptide, SboA, which consists of an N-terminal leader peptide and a C-terminal core peptide destined for modification.

-

albA-G : This suite of genes encodes the proteins responsible for the post-translational modifications, export, and immunity.

The Master Craftsmen and Their Modifications

The maturation of the SboA precursor peptide into the biologically active this compound is a multi-step process involving a cascade of enzymatic modifications. These modifications are crucial for the unique structure and function of this compound.

Thioether Bond Formation: The Hallmark of a Sactipeptide

The defining feature of this compound is the presence of three unusual thioether bonds that staple the peptide backbone into a compact, rigid structure. These bonds form between the sulfur atoms of three cysteine residues and the α-carbons of two phenylalanine residues and one threonine residue. This remarkable feat of biological engineering is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, AlbA.

AlbA, a member of the SPASM domain family of radical SAM enzymes, utilizes two [4Fe-4S] clusters to catalyze this challenging chemical transformation. The formation of these thioether linkages is the initial and leader-peptide-dependent step in the maturation of this compound. The specific thioether bonds formed are:

-

Cys4 – Phe31

-

Cys7 – Thr28

-

Cys13 – Phe22

The stereochemistry of the modified residues is noteworthy, with the process resulting in L-Phe22, D-Thr28, and D-Phe31, indicating a complex enzymatic mechanism involving radical intermediates.

Head-to-Tail Macrocyclization and Leader Peptide Cleavage

Following the installation of the thioether bridges, the linear, modified core peptide undergoes a head-to-tail macrocyclization. This process involves the formation of an amide bond between the N-terminal and C-terminal residues of the mature peptide. This crucial step is orchestrated by a heterodimeric complex of the metalloenzymes AlbE and AlbF.

The AlbE/F complex is believed to be responsible for both the proteolytic cleavage of the N-terminal leader peptide from the SboA precursor and the subsequent ligation of the newly exposed N-terminus to the C-terminus of the core peptide. Structurally, the AlbEF complex shares similarities with M16B family metalloproteases. The identification of an open-chain analog of this compound, which contains the thioether cross-links but lacks the macrocyclic structure, underscores the essential role of AlbE and AlbF in this final maturation step.

Quantitative Insights into this compound Synthesis

Understanding the quantitative aspects of this compound production and the kinetics of the enzymes involved is critical for optimizing its yield for research and potential therapeutic applications.

| Parameter | Value | Conditions | Reference(s) |

| This compound Yield | |||

| In B. subtilis | 5.5 mg/L | Wild-type B. subtilis 168 culture | [1] |

| 0.5 mg/L | Aerobic growth | [2] | |

| 7.8 mg/L | Oxygen-limiting conditions | [2] | |

| 42 mg/L | ΔabrB mutant under oxygen-limiting conditions | [2] | |

| AlbA Enzyme Kinetics | |||

| Specific Activity | 1.59 ± 0.1 nmol min⁻¹ mg⁻¹ (for cyclic peptide production) | in vitro assay with SboA precursor | [3] |

| Specific Activity | 4.72 ± 0.02 nmol min⁻¹ mg⁻¹ (for 5'-dA production) | in vitro assay with SboA precursor | [3] |

| AlbE/F Enzyme Kinetics | Not yet determined | - | - |

Visualizing the Process: Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound.

Experimental Workflow for In Vitro Reconstitution

Caption: Workflow for in vitro reconstitution of this compound synthesis.

Key Experimental Protocols

Heterologous Expression and Purification of SboA and Alb Proteins

This protocol outlines the general steps for producing and purifying the necessary components for in vitro reconstitution studies.

1. Gene Cloning and Vector Construction:

- Amplify the genes for sboA, albA, albE, and albF from B. subtilis genomic DNA.

- Incorporate a hexahistidine (His6)-tag at the N- or C-terminus of each protein for affinity purification.

- Clone the tagged genes into a suitable E. coli expression vector (e.g., pET series).

2. Protein Expression:

- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

3. Cell Lysis and Clarification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

- Lyse the cells by sonication or high-pressure homogenization.

- Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Purification:

- Load the clarified lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Buffer Exchange and Storage:

- Remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

- Analyze the purity of the protein by SDS-PAGE.

- Store the purified proteins at -80°C.

In Vitro Reconstitution of Thioether Bond Formation

This assay is designed to confirm the activity of the radical SAM enzyme AlbA in catalyzing the formation of thioether bonds on the SboA precursor peptide.

1. Reaction Setup:

- In an anaerobic environment (e.g., a glovebox), prepare a reaction mixture containing:

- Purified SboA precursor peptide

- Purified AlbA enzyme

- S-adenosylmethionine (SAM)

- A reducing agent (e.g., sodium dithionite)

- A suitable buffer (e.g., Tris-HCl)

2. Incubation:

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

3. Quenching and Analysis: